N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic compound. It is a derivative of cyanoacetamide, which is a privileged structure and one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a cyano group, an acetyl group, and a tetrahydrothieno[2,3-c]pyridin-2-yl group . These groups are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Chemical Reactions Analysis
Cyanoacetamide derivatives are utilized extensively as reactants. The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant area of research involving thieno[2,3-c]pyridin derivatives, including compounds structurally related to N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, is their synthesis and evaluation for antimicrobial activities. These compounds have been synthesized through various chemical reactions and tested for their potential to inhibit the growth of bacteria and fungi. The studies reveal that certain derivatives exhibit significant antimicrobial properties, comparable to standard antibiotics like streptomycin and fusidic acid, suggesting their potential as novel antimicrobial agents (Bakhite et al., 2004), (Hossan et al., 2012).
Computational and Experimental Studies
Another research direction involves the computational and experimental analysis of related compounds, focusing on their non-linear optical (NLO) properties and molecular docking analyses. These studies aim to explore the electronic and structural characteristics that contribute to their potential biological activities, including anticancer properties through the inhibition of tubulin polymerization (Jayarajan et al., 2019).
Synthesis of Novel Derivatives
Research also includes the development of new synthetic routes to create various derivatives of thieno[2,3-c]pyridin compounds. These synthetic advancements allow for the exploration of a broader range of biological activities and the potential development of new therapeutic agents. The synthesis of such compounds involves intricate chemical reactions, highlighting the compound's versatility as a precursor for generating diverse molecules with potential pharmacological applications (Abdel-rahman et al., 2002).
Potential in Fluorescence and UV Studies
Some derivatives have been found to exhibit pronounced UV fluorescence, suggesting their applicability in fluorescent tagging and imaging studies. This property can be particularly useful in biological research where tracking and visualization of cellular components are required (Dotsenko et al., 2021).
Mechanism of Action
Target of Action
The primary targets of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide are the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in stress responses and apoptosis.
Mode of Action
This compound interacts with its targets, the JNK2 and JNK3 kinases, in a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of these kinases .
Biochemical Pathways
The compound’s interaction with JNK2 and JNK3 kinases affects the JNK signaling pathway . This pathway is involved in various cellular processes, including inflammation, differentiation, cell growth, and apoptosis.
Pharmacokinetics
The compound’s interaction with the atp-binding site of its target kinases suggests it may have good bioavailability .
Result of Action
The action of this compound results in a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle (especially the G0/G1 phase) .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-9(19)18-3-2-10-11(6-16)15(23-13(10)7-18)17-14(20)12-8-21-4-5-22-12/h8H,2-5,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMXQCZJEMOOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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